REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].C[C:10]1[C:11](=[O:17])[CH2:12][CH2:13][CH2:14][C:15]=1[CH3:16].[CH2:18]1COC[CH2:19]1>>[CH3:18][C:19]1[CH2:16][CH2:15][CH:14]2[C:7]([C:5]=1[CH3:6])=[CH:10][C:11](=[O:17])[CH2:12][CH2:13]2 |f:0.1|
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCCC1C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred 12 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent and the amine were removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in THF (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to -78° C
|
Type
|
ADDITION
|
Details
|
To this solution was added MVK (1.8 ml, 22 mmol) in THF (100 ml) over 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CCC2CCC(C=C2C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |